Myristic anhydride Myristic anhydride Myristic anhydride is an anhydride of myristic acid. Its synthesis by reacting myristoyl chloride with acetic anhydride has been reported. It participates in the synthesis of fatty acyl derivatives of macrocyclic peptides.

Brand Name: Vulcanchem
CAS No.: 626-29-9
VCID: VC21536486
InChI: InChI=1S/C28H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
SMILES: CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC
Molecular Formula: C28H54O3
Molecular Weight: 438.7 g/mol

Myristic anhydride

CAS No.: 626-29-9

Cat. No.: VC21536486

Molecular Formula: C28H54O3

Molecular Weight: 438.7 g/mol

* For research use only. Not for human or veterinary use.

Myristic anhydride - 626-29-9

CAS No. 626-29-9
Molecular Formula C28H54O3
Molecular Weight 438.7 g/mol
IUPAC Name tetradecanoyl tetradecanoate
Standard InChI InChI=1S/C28H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
Standard InChI Key RCRYHUPTBJZEQS-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC

Chemical Identity and Structure

Myristic anhydride, also known as tetradecanoic anhydride, is an organic compound with the molecular formula C28H54O3. It derives from myristic acid, a saturated fatty acid commonly found in natural sources such as nutmeg, palm oil, and coconut oil . The compound features two tetradecanoyl groups connected through an anhydride linkage, creating a symmetrical structure with distinctive reactivity.

The chemical is identified by several synonyms in scientific literature, including myristoyl anhydride, bismyristic anhydride, bis(myristic)anhydride, tetradecanoic anhydride, and bistetradecanoic anhydride . Its canonical SMILES notation is CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC, representing its molecular structure in a standardized format.

Chemical Identifiers

The compound is uniquely identified through various systematic nomenclature systems and registry numbers:

IdentifierValue
CAS Number626-29-9
Molecular FormulaC28H54O3
Molecular Weight438.73 g/mol
EPA Substance RegistryMyristic acid anhydride (626-29-9)
UNSPSC Code12352100
NACRESNA.22

This systematic identification enables precise tracking and referencing of the compound across scientific and regulatory databases .

Physical and Chemical Properties

Myristic anhydride exhibits specific physical characteristics that influence its handling, storage, and applications in various chemical processes. Understanding these properties is essential for determining appropriate reaction conditions and processing methods.

Physical Properties

The compound presents as a white to almost white solid that can appear in crystal or powder form . Its physical state at room temperature and its solubility profile influence how it is used in laboratory and industrial settings.

PropertyValue
Physical FormPowder to crystal
ColorWhite to almost white
Melting Point53-55°C
Boiling Point510.5°C (rough estimate)
Density0.8502
Refractive Index1.4335 (estimate)
SolubilitySoluble in toluene and benzene

These physical characteristics are critical considerations for handling, purification, and reaction design involving myristic anhydride .

Chemical Reactivity

The reactivity of myristic anhydride stems primarily from its anhydride functional group, which is susceptible to nucleophilic attack. This reactivity pattern enables various chemical transformations that make the compound valuable in organic synthesis.

Key reactions include:

  • Nucleophilic substitution reactions with alcohols to form esters

  • Reactions with amines to produce amides

  • Hydrolysis reactions with water to generate myristic acid

These reaction pathways form the basis of myristic anhydride's utility in synthetic organic chemistry and industrial applications.

Synthesis and Preparation Methods

Several synthetic routes exist for the preparation of myristic anhydride, with varying degrees of efficiency and applicability in different settings.

Laboratory Synthesis

In laboratory settings, myristic anhydride can be synthesized through the reaction of myristoyl chloride with acetic anhydride. This method involves a two-step process:

  • Conversion of myristic acid to myristoyl chloride using thionyl chloride

  • Reaction of myristoyl chloride with acetic anhydride to form myristic anhydride

This synthetic approach allows for controlled preparation of the compound under laboratory conditions.

Industrial Production

For large-scale industrial production, myristic anhydride is typically produced through the direct reaction of myristic acid with acetic anhydride under carefully controlled conditions. This method provides advantages in terms of scalability and cost-effectiveness for commercial applications.

The industrial synthesis focuses on optimizing yield and purity while minimizing waste and energy consumption, making it suitable for producing commercial quantities of the compound.

Chemical Reaction Mechanisms

The reactions of myristic anhydride follow well-established mechanistic pathways that explain its behavior in various chemical transformations.

Nucleophilic Substitution

When myristic anhydride reacts with nucleophiles such as alcohols or amines, the mechanism involves:

  • Nucleophilic attack on one of the carbonyl carbons

  • Formation of a tetrahedral intermediate

  • Rearrangement and elimination of myristic acid

  • Formation of the final product (ester or amide)

This mechanism explains the compound's effectiveness in acylation reactions commonly used in organic synthesis.

Hydrolysis

The hydrolysis of myristic anhydride proceeds through:

  • Attack of water on the carbonyl carbon

  • Formation of a tetrahedral intermediate

  • Collapse of the intermediate with cleavage of the anhydride bond

  • Formation of two myristic acid molecules

This reaction is particularly relevant in understanding the stability and handling requirements of the compound in ambient conditions.

Applications in Synthetic Chemistry

Myristic anhydride serves as a versatile reagent in various synthetic procedures, particularly those involving acylation reactions.

Synthesis of Esters

The compound is utilized in the preparation of important esters, including:

  • Cholesteryl myristate - produced by reacting myristic anhydride with cholesterol

  • Neryl myristate - synthesized through reaction with nerol

These esters find applications in pharmaceutical formulations, cosmetics, and other specialty chemical products.

Phospholipid Synthesis

A significant application of myristic anhydride is in the synthesis of phospholipids, particularly:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine - prepared by acylating sn-glycero-3-phosphocholine with myristic anhydride

These phospholipids are important components in biological research, particularly in studies of membrane structure and function.

Peptide Modification

Myristic anhydride plays a crucial role in protein and peptide chemistry through N-myristoylation, a process that introduces myristoyl groups onto peptides. This modification is significant for:

  • Protein function studies

  • Understanding protein-membrane interactions

  • Development of protein-based therapeutics

The process typically involves reacting myristic anhydride with peptides under specific conditions, such as using a 50:50 chloroform:dimethylformamide solution at 65°C.

Industrial Applications

Beyond laboratory research, myristic anhydride finds practical applications in various industrial sectors.

Pharmaceutical Intermediates

In pharmaceutical development, myristic anhydride is utilized as a reagent in the synthesis of:

  • Cationic lipids for drug delivery systems

  • Intermediates such as 3-(bis-{2-(tert-butyldimethylsilyloxy)ethyl}amino)propane-1,2-diol

These applications highlight the compound's importance in advancing pharmaceutical technology.

Specialty Chemicals

The compound also serves as a precursor in the production of:

  • Surfactants

  • Lubricants

  • Plasticizers

These specialty chemicals derived from myristic anhydride find applications in consumer products, industrial formulations, and technical applications.

Comparative Analysis with Related Compounds

Myristic anhydride belongs to a family of fatty acid anhydrides that share similar structural features but differ in carbon chain length.

Structural Comparisons

CompoundDerived FromCarbon Chain LengthDistinctive Features
Myristic AnhydrideMyristic acidC14Balanced reactivity and stability
Palmitic AnhydridePalmitic acidC16Lower reactivity, higher melting point
Stearic AnhydrideStearic acidC18More hydrophobic, higher melting point
Decanoic AnhydrideDecanoic acidC10Higher reactivity, lower melting point

The optimal chain length of myristic anhydride (C14) provides a balance between reactivity and stability that makes it particularly useful in certain synthetic applications.

Reactivity Patterns

The reactivity of these anhydrides generally decreases with increasing chain length due to:

  • Steric hindrance effects

  • Changes in solubility profiles

  • Altered electronic properties of the carbonyl groups

These differences in reactivity influence the selection of the appropriate anhydride for specific synthetic applications.

Recent Research Developments

Recent scientific investigations have expanded our understanding of myristic anhydride's reactivity and applications.

Reactions with Heterocyclic Compounds

Studies have demonstrated that myristic anhydride can react effectively with heterocyclic compounds such as melamine. These reactions can produce:

  • Mono-myristoyl-substituted melamine derivatives

  • Di-myristoyl-substituted melamine derivatives

  • Tri-myristoyl-substituted melamine derivatives

The product distribution depends on reaction conditions and molar ratios of the reactants.

Isomer Formation and Interconversion

Particularly interesting is the finding that reactions with melamine can produce different isomeric forms of di-myristoyl-substituted products, each with distinct melting points. Research has shown that:

  • The lower melting point isomer can be converted to the higher melting point isomer

  • This conversion occurs through heating with additional myristic anhydride in pyridine for extended periods

  • This process provides potential methods for controlling product distribution

These findings expand the synthetic utility of myristic anhydride in creating structurally diverse products.

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